1-Amino-3,3-difluorocyclobutane-1-carboxamide
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Overview
Description
1-Amino-3,3-difluorocyclobutane-1-carboxamide is a chemical compound with the molecular formula C5H8F2N2O and a molecular weight of 150.13 g/mol . This compound is characterized by the presence of an amino group and a carboxamide group attached to a cyclobutane ring, which is further substituted with two fluorine atoms. It is a versatile compound used in various scientific research fields due to its unique structural properties.
Preparation Methods
The synthesis of 1-amino-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .
Amination and Carboxamidation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-3,3-difluorocyclobutane-1-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3,3-difluorocyclobutane-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-amino-3,3-difluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups enable it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The fluorine atoms enhance its stability and bioavailability, making it a valuable compound in drug design .
Comparison with Similar Compounds
1-Amino-3,3-difluorocyclobutane-1-carboxamide can be compared with other similar compounds such as:
1-Amino-3-fluorocyclobutane-1-carboxamide: This compound has only one fluorine atom, which may affect its reactivity and stability.
1-Amino-3,3-dichlorocyclobutane-1-carboxamide: The presence of chlorine atoms instead of fluorine can lead to different chemical properties and biological activities.
The unique combination of two fluorine atoms and the cyclobutane ring in this compound makes it distinct and valuable for various applications .
Properties
IUPAC Name |
1-amino-3,3-difluorocyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-4(9,2-5)3(8)10/h1-2,9H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZXWUHSZJDTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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